molecular formula C12H11BrN2O2 B12886586 N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-46-7

N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12886586
CAS No.: 61643-46-7
M. Wt: 295.13 g/mol
InChI Key: IJRCJTIJWQVUEU-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule belonging to the class of isoxazole derivatives, which are recognized for their significant potential in regulating immune functions . Isoxazole-4-carboxamide scaffolds, such as the registered drug leflunomide, are extensively investigated for their potent immunosuppressive and anti-inflammatory activities in various preclinical models, including rodent and human cell cultures . These compounds often exhibit mechanisms of action that involve the modulation of key immune signaling pathways. Research on analogous structures has demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to induce pro-apoptotic effects in immune cells through the upregulation of caspases and Fas signaling . Furthermore, some related compounds act by targeting specific enzymes like dihydroorotate dehydrogenase or cyclooxygenase-2 (COX-2), which are critical for lymphocyte proliferation and inflammation . The specific substitution pattern on the isoxazole ring and the carboxamide nitrogen, including the 5-bromo-2-methylphenyl group in this compound, is a key determinant of its biological activity and selectivity, offering a valuable chemical tool for researchers to explore novel immunomodulatory mechanisms and develop new therapeutic strategies for autoimmune and inflammatory diseases .

Properties

CAS No.

61643-46-7

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

N-(5-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H11BrN2O2/c1-7-3-4-9(13)5-11(7)15-12(16)10-6-14-17-8(10)2/h3-6H,1-2H3,(H,15,16)

InChI Key

IJRCJTIJWQVUEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)C2=C(ON=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps. One common method starts with the bromination of 2-methylphenol to obtain 5-bromo-2-methylphenol. This intermediate is then subjected to further reactions to introduce the isoxazole ring and the carboxamide group. The reaction conditions often involve the use of catalysts such as iron powder for bromination and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Boron Tribromide (BBr3): Used for demethylation reactions.

    Palladium Catalysts: Used in coupling reactions.

    Acetic Anhydride: Used for acetylation reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and isoxazole moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Positional Isomerism

  • N-(4-Bromo-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (): Differs in the bromine position (4- vs. 5-bromo on the phenyl ring).
  • N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (): Replaces bromine with chlorine at the 5-position. Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and increase solubility compared to bromine analogs.

Halogen-Free Analogs

  • The methyl group may enhance metabolic stability but reduce electrophilic interactions.

Molecular Geometry and Crystal Packing

Crystallographic studies reveal critical differences in planarity and intermolecular interactions:

  • N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate (): Exhibits near-coplanar aromatic and isoxazole rings (dihedral angle: 8.08°), facilitating π-π stacking. Stabilized by O–H⋯N and N–H⋯O hydrogen bonds involving solvate water molecules.
  • N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate (): Shows a larger dihedral angle (59.10°) between rings, leading to a twisted conformation. This reduces π-π interactions but allows alternative hydrogen-bonding networks (N–H⋯O and O–H⋯O).
Compound Dihedral Angle (°) Key Stabilizing Interactions
Target Compound (Hypothesized) Not Reported Likely similar to
N-(2,4-Difluorophenyl) analog 8.08 O–H⋯N, N–H⋯O
N-(2,6-Dichlorophenyl) analog 59.10 N–H⋯O, O–H⋯O

Biological Activity

N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

  • Molecular Formula : C12H11BrN2O2
  • Molecular Weight : 295.132 g/mol
  • CAS Number : 61643-46-7

This compound features a bromo substituent on a 2-methylphenyl group and an oxazole ring, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Comparative Antimicrobial Efficacy

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies suggest that the compound may induce apoptosis and inhibit cell proliferation.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : Flow cytometry analyses have shown increased caspase activity and p53 expression levels in treated cancer cells, indicating activation of apoptotic pathways.

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound exhibited an IC50 value of 10 µM, significantly reducing cell viability compared to control groups. Apoptosis was confirmed through annexin V staining and caspase activation assays .
  • Study on HeLa Cells :
    • Objective : To assess the compound's effects on cervical cancer cells.
    • Findings : Treatment with this compound resulted in a dose-dependent decrease in cell proliferation with an IC50 value of 15 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The bromo group enhances lipophilicity, improving membrane permeability.
  • The oxazole ring is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

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